
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate
Vue d'ensemble
Description
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.30 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H22N2O2/c1-11(2,3)15-10(14)8-13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 . The Canonical SMILES for this compound is CC(C)(C)OC(=O)CN1CCC(CC1)N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.30 g/mol . It has a computed XLogP3-AA value of 0.8 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 214.168127949 g/mol . The topological polar surface area of the compound is 55.6 Ų . The compound has a heavy atom count of 15 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Tert-butyl 2-(4-aminopiperidin-1-yl)acetate is involved in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For instance, it has been used in the synthesis of triazolyl-indole compounds bearing alkylsulfanyl moieties. These compounds were analyzed using X-ray diffraction, NMR spectroscopy, and Hirshfeld analysis to understand their molecular structure and interactions, highlighting its utility in developing new chemical entities with detailed structural elucidation (Boraei et al., 2021).
Intermediate in Drug Synthesis
It serves as a key intermediate in the synthesis of significant pharmaceutical compounds. For example, an improved synthesis method was developed for tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a crucial intermediate in the synthesis of the HMG-CoA reductase inhibitor atorvastatin, demonstrating its role in the production of medically important drugs (Rádl, 2003).
Ligand for Histamine Receptors
Additionally, it has been utilized in the structure-activity relationship studies of histamine H4 receptor ligands. This research aimed to optimize the potency of 2-aminopyrimidines as ligands, leading to the identification of compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities, suggesting its importance in the development of new therapeutic agents (Altenbach et al., 2008).
Enantioselective Synthesis
This compound is also crucial in the enantioselective synthesis of key intermediates, such as in the efficient asymmetric synthesis of a precursor for atorvastatin, showcasing its application in creating chiral molecules for pharmaceutical use with potential for industrial-scale production (Vempala et al., 2022).
Anticancer Drug Intermediates
Furthermore, it has been applied in the synthesis of intermediates for small molecule anticancer drugs, demonstrating its utility in the development of novel anticancer therapies (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 2-(4-aminopiperidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)8-13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLSFENZMOENCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887411-16-7 | |
| Record name | tert-butyl 2-(4-aminopiperidin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294537.png)
![Methyl 1-((4-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3294564.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294566.png)

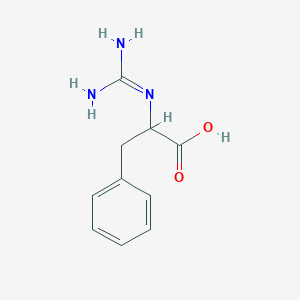
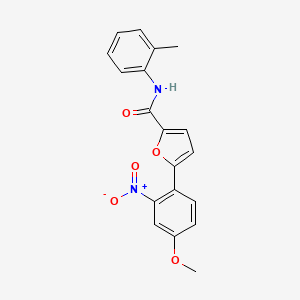
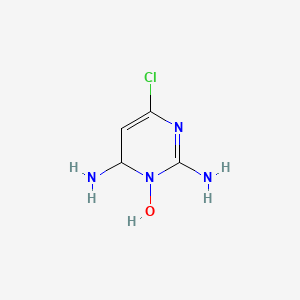

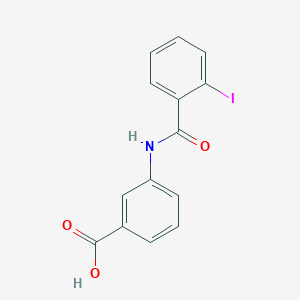
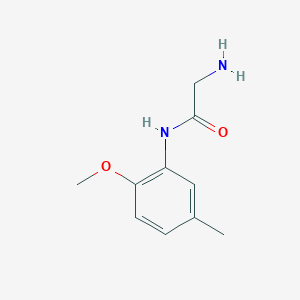


![4,7,8-Trimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3294628.png)
![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3294639.png)